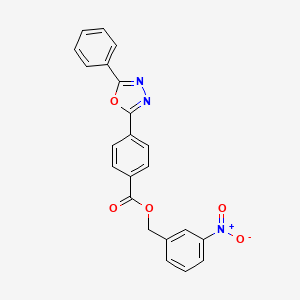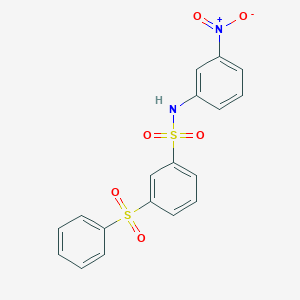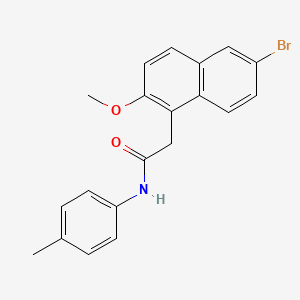![molecular formula C22H21ClN2O3 B3542581 N-(4-chloro-3-{[(2-naphthyloxy)acetyl]amino}phenyl)butanamide](/img/structure/B3542581.png)
N-(4-chloro-3-{[(2-naphthyloxy)acetyl]amino}phenyl)butanamide
Vue d'ensemble
Description
N-(4-chloro-3-{[(2-naphthyloxy)acetyl]amino}phenyl)butanamide, also known as GW501516, is a synthetic ligand that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes, due to its ability to increase fatty acid oxidation and improve insulin sensitivity. However, it has also gained attention for its potential use as a performance-enhancing drug in sports due to its ability to improve endurance and stamina.
Mécanisme D'action
N-(4-chloro-3-{[(2-naphthyloxy)acetyl]amino}phenyl)butanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved endurance. It also improves insulin sensitivity by increasing glucose uptake and decreasing gluconeogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, increased endurance, and reduced inflammation. It has also been shown to improve cardiac function, cognitive function, and reduce tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-{[(2-naphthyloxy)acetyl]amino}phenyl)butanamide has several advantages for use in lab experiments, including its ability to improve endurance and stamina in animal models, which can be useful for studying the effects of exercise on various physiological systems. However, it also has several limitations, including its potential to interact with other drugs and its potential to cause adverse effects in animal models.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-3-{[(2-naphthyloxy)acetyl]amino}phenyl)butanamide, including its use as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes, and its use as a potential therapeutic agent in cardiology, neurology, and oncology. Additionally, further research is needed to fully understand the long-term effects of this compound on various physiological systems and to develop safer and more effective analogs of the compound.
Applications De Recherche Scientifique
N-(4-chloro-3-{[(2-naphthyloxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic applications in various fields, including cardiology, neurology, and oncology. In cardiology, it has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurology, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In oncology, it has been shown to inhibit tumor growth and metastasis in various types of cancer.
Propriétés
IUPAC Name |
N-[4-chloro-3-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-2-5-21(26)24-17-9-11-19(23)20(13-17)25-22(27)14-28-18-10-8-15-6-3-4-7-16(15)12-18/h3-4,6-13H,2,5,14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYPQKMCBCIRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542500.png)
![4-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542504.png)



![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3542534.png)
![N~1~-cycloheptyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3542539.png)
![N-(3-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3542547.png)
![methyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B3542555.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3542558.png)
![methyl 4-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3542569.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542590.png)
![N-{1-(1-azepanylcarbonyl)-2-[4-(methylthio)phenyl]vinyl}-2-furamide](/img/structure/B3542603.png)